(2,3-Difluorophenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

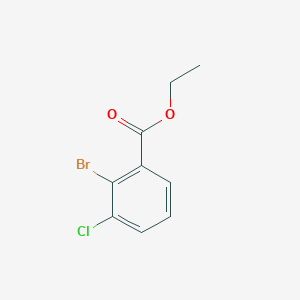

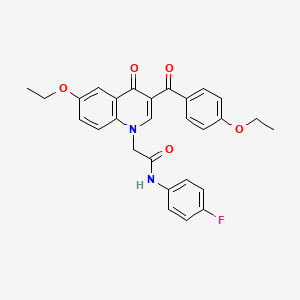

The InChI code for “(2,3-Difluorophenyl)methanesulfonamide” is1S/C7H7F2NO2S/c8-6-3-1-2-5 (7 (6)9)4-13 (10,11)12/h1-3H,4H2, (H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“(2,3-Difluorophenyl)methanesulfonamide” is a powder that is stored at room temperature .科学的研究の応用

Chemoselective N-Acylation Reagents

K. Kondo et al. (2000) developed a variety of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating their efficacy as N-acylation reagents with good chemoselectivity. This research contributes to the understanding of structure-reactivity relationships in chemoselective acylation reactions (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Microbial Metabolism of Methanesulfonic Acid

D. Kelly and J. Murrell (1999) explored the microbial metabolism of methanesulfonic acid, highlighting its role in the biogeochemical cycling of sulfur and its utilization by aerobic bacteria as a carbon and energy substrate (Kelly & Murrell, 1999).

Improving Lithium-ion Battery Performance

T. Huang et al. (2018) investigated methanesulfonic acid 2,2,3,3-tetrafluoropropyl (TFPMS) as an additive to enhance the interfacial stability of LiMn2O4 cathodes in lithium-ion batteries at elevated temperatures, showing significant improvement in capacity retention (Huang, Zheng, Fang, Pan, Wang, & Wu, 2018).

Synthesis and Characterization of Sulfonamide Derivatives

Ü. Özdemir et al. (2009) synthesized and characterized new sulfonamide derivatives and their nickel(II) and cobalt(II) complexes, studying their antibacterial activities. This research underscores the potential pharmaceutical applications of sulfonamide derivatives (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Electrophilic Aromatic Formylation

Nolan M. Betterley et al. (2018) explored the use of difluoro(phenylsulfanyl)methane in the electrophilic aromatic formylation of aromatic compounds, offering new insights into the synthesis of aromatic aldehydes (Betterley, Kongsriprapan, Chaturonrutsamee, Deelertpaiboon, Surawatanawong, Pohmakotr, Soorukram, Reutrakul, & Kuhakarn, 2018).

Environmental Benefits of Methanesulfonic Acid

M. Gernon et al. (1999) reviewed the environmental benefits of methanesulfonic acid, focusing on its physical and chemical characteristics that make it an ideal electrolyte for electrochemical processes, particularly in the context of green chemistry (Gernon, Wu, Buszta, & Janney, 1999).

Safety and Hazards

“(2,3-Difluorophenyl)methanesulfonamide” is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

将来の方向性

The future directions for “(2,3-Difluorophenyl)methanesulfonamide” and similar compounds could involve further exploration of their antimicrobial properties . As resistance to existing antimicrobial agents continues to be a significant global health risk, new compounds such as sulfonamide-based derivatives could potentially play a crucial role in addressing this issue .

特性

IUPAC Name |

(2,3-difluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJQTSVZDWULSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Difluorophenyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B2758063.png)

![2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B2758065.png)

![N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2758069.png)

![3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758071.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2758073.png)

![N-Ethyl-2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2758074.png)